molecular formula C12H10O3 B108449 2-Naphthylglyoxal hydrate CAS No. 16208-21-2

2-Naphthylglyoxal hydrate

Cat. No. B108449
CAS RN: 16208-21-2
M. Wt: 202.21 g/mol
InChI Key: VDEXQTPNFMMGEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthol derivatives can be achieved through different methods. For instance, the electrooxidation of 5-amino 2-naphthol leads to the formation of a functionalized polymer film, which is a polyaniline-type structure containing free -OH groups . Additionally, enzymatic synthesis using horseradish peroxidase has been employed to create fluorescent polymers of 2-naphthol, indicating the versatility of synthesis methods for naphthol derivatives . A [4 + 2] synthetic route to beta-C-naphthyl-2-deoxyglycosides has also been described, showcasing the ability to introduce significant structural diversity at the C-6 position .

Molecular Structure Analysis

The molecular structure of naphthol derivatives can be complex and varies depending on the specific substituents and reactions they undergo. For example, the microhydration of 2-naphthol has been studied, revealing that proton transfer occurs from naphthol to solvent water molecules in its first excited singlet state . The structure of substituted amino-2-naphthylglyoximes has been analyzed, showing that the Ni(II) and Cu(II) complexes of these ligands are square-planar, while the Co(II) complexes are octahedral .

Chemical Reactions Analysis

Naphthol derivatives participate in a variety of chemical reactions. A green synthetic method has been described for the synthesis of naphthalene-1,4-dione derivatives, which involves a one-pot, four-component reaction catalyzed by MgCl2 . Direct ortho-selective amination of 2-naphthol with hydrazines has been achieved without the need for transition metal catalysts, leading to the formation of N-arylaminated naphthol derivatives . The crystal structure of a hydrazone derivative of naphthol has been studied, showing that the molecules are effectively planar in the solid state .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthol derivatives are influenced by their molecular structure. The electropolymerized films of 5-amino 2-naphthol are conducting and show reversible, well-defined redox systems . The fluorescent polymer of 2-naphthol exhibits characteristic fluorescence due to the naphthol chromophore and an extended quinonoid structure . The study of the ring cleavage product of 1-hydroxy-2-naphthoate, an intermediate in the phenanthrene-degradative pathway, provides insights into the reactivity and stability of naphthol derivatives under different conditions .

Scientific Research Applications

Electropolymerization Studies

  • Electrooxidation in Aqueous Acid Media: 2-Naphthylglyoxal hydrate and related compounds have been studied for their electrooxidation properties. For example, the electrooxidation of 1-naphthylamine in aqueous acid media has been explored, indicating the formation of polymeric materials and understanding the mechanism of electrooxidation (Arévalo et al., 1990).

Photochemical and Photophysical Studies

  • Microhydration and Excited States: Studies on 2-naphthol, a compound structurally related to 2-Naphthylglyoxal hydrate, have examined its interactions with water molecules at various excited states. This includes exploring proton transfer processes and photo-acid properties (Krishnakumar et al., 2018).

Organic Synthesis and Catalysis

  • Light-Induced Hetero-Diels-Alder Cycloaddition: 2-Naphthoquinone derivatives, closely related to 2-Naphthylglyoxal hydrate, have been used in photochemical cycloaddition reactions. This has applications in synthesizing complex organic molecules and in photoclick chemistry (Arumugam & Popik, 2011).

Materials Science and Polymer Chemistry

  • Synthesis of Fluorescent Polymers: Research involving 2-naphthol, a compound related to 2-Naphthylglyoxal hydrate, has been used in the enzymatic synthesis of fluorescent polymers. This process involves using oxidative enzymes and has implications in developing novel materials with specific optical properties (Premachandran et al., 1996).

Environmental Applications

  • Treatment of Petroleum Samples: Studies have also focused on the treatment of petroleum samples using compounds related to 2-Naphthylglyoxal hydrate. For instance, using mesoporous composite adsorbents for visual nickel ion treatment in petroleum samples showcases the environmental applications of these compounds (Shahat et al., 2018).

Enzyme Inhibition Studies

  • Inhibition of Chloroplast Coupling Factor: Naphthylglyoxal, a compound related to 2-Naphthylglyoxal hydrate, has been studied for its inhibitory effects on the Ca2+-ATPase of spinach chloroplast membranes, indicating potential applications in understanding and manipulating photosynthetic processes (Takabe et al., 1982).

properties

IUPAC Name

2-naphthalen-2-yl-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2.H2O/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-8H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEXQTPNFMMGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598233
Record name (Naphthalen-2-yl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthylglyoxal hydrate

CAS RN

16208-21-2
Record name (Naphthalen-2-yl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
R Howe, RH Moore, BS Rao - Journal of Medicinal Chemistry, 1973 - ACS Publications
… Microbiological Transformation of 2-Naphthylglyoxal Hydrate (9). Fermentation of 92 (2 g) for 2 days gave an EtOAc extract at pH 2.0 which was separated into an acid fraction (477 mg) …
Number of citations: 12 pubs.acs.org
R Howe, AF Crowther, JS Stephenson… - Journal of Medicinal …, 1968 - ACS Publications
A series of 70 N-substituted derivatives of 2-amini>-!-(, 2-naphthyl) el hand (1) has beenprepared by a variety of methods. One member of (he series, prone! halol (5), was of some …
Number of citations: 61 pubs.acs.org
PA Bond, R Howe - Biochemical Pharmacology, 1967 - Elsevier
… The solid which separated was crystallised from water to give 6-acetoxy-2-naphthylglyoxal hydrate as colourless needles, mp 94-95”. (Found : C, 64.5; H 4.4%. C14H1205 (mol. …
Number of citations: 28 www.sciencedirect.com
J Yang, S Liu, J Gui, D Xiong, J Li… - The Journal of Organic …, 2022 - ACS Publications
… 2-Naphthylglyoxal hydrate and ethyl glyoxylate also provided their hydroxyl alkylation products 3r and 3s in 52–54% yields. Because of their structural importance, the selective …
Number of citations: 7 pubs.acs.org
E Schmitt, I Schiffers, C Bolm - Tetrahedron Letters, 2009 - Elsevier
… To extend the substrate scope, 1-naphthylglyoxal hydrate (6b) and 2-naphthylglyoxal hydrate (6c) were prepared by Riley oxidation of the corresponding methyl ketone. Subjected to …
Number of citations: 35 www.sciencedirect.com
R Yadav, Darakshan, T Parvin - Journal of Heterocyclic …, 2022 - Wiley Online Library
… 6-Methoxy-2-naphthylglyoxal hydrate is also tolerable in this methodology and provided the corresponding product in good yields (4i). It has been observed that compounds 4a-4h exist …
Number of citations: 2 onlinelibrary.wiley.com
R Mishra, AK Panday, LH Choudhury… - European Journal of …, 2017 - Wiley Online Library
… Similar to phenylglyoxal, 6-methoxy-2-naphthylglyoxal hydrate also provided the corresponding coumarin-fused dihydropyridine 4e in very good yield (91 %) under the optimized …
R Howe, BS Rao - Journal of medicinal chemistry, 1968 - ACS Publications
Pronethalol, propranolol, 2-(l, l-dimethyl-2-hydroxyethylaniino)-l-(2-naphlhyl) ethanol, l-isopropylamino-.'i-(3-tolyloxy)-2-propanol, and l-(3, 4-dichlorophenyl)-2-isopropylaminoethanoI (…
Number of citations: 113 pubs.acs.org
ED Bergmann, Z Goldschmidt - Journal of Medicinal Chemistry, 1968 - ACS Publications
A number of epinephrine analogs and corresponding l-aryl-2-alkylaminoethyl chloride hydrochlorides and bromide hydrobromides havebeen prepared. The central intermediates of the …
Number of citations: 23 pubs.acs.org

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